3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the family of triazolopyridines, which are known for their biological activity and potential pharmaceutical applications. These compounds are characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole moiety. The presence of the bromine atom makes these compounds versatile intermediates for further chemical modifications .
Synthesis Analysis
The synthesis of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine and its analogues can be achieved through various methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another approach utilizes oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, which has been shown to be effective for the synthesis of triazolopyridines . Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related compounds, demonstrating the versatility of halogen-mediated reactions in constructing the triazolopyridine core .
Molecular Structure Analysis
The molecular structure of triazolopyridines, including 3-Bromo[1,2,4]triazolo[4,3-a]pyridine, has been elucidated using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray diffraction. For instance, the X-ray crystallographic analysis has provided detailed insights into the crystalline structure of these compounds, revealing their space group and confirming the presence of the bromine atom in the triazole ring .
Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions due to the presence of reactive sites in the molecule. They can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which allow for the introduction of various substituents into the molecule . The halogen atoms present in the structure also enable direct aromatic substitution reactions, further expanding the chemical diversity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms and the fused ring system contribute to their stability and reactivity. The crystalline structure, as determined by X-ray diffraction, provides information on the molecular conformation and packing in the solid state . The spectroscopic properties, including IR, NMR, and Raman spectra, offer insights into the functional groups and the electronic environment within the molecule . These properties are essential for understanding the behavior of these compounds in various chemical contexts and for designing new derivatives with desired biological activities.
Scientific Research Applications
1. Pharmaceutical Applications Triazolopyridines have many pharmaceutical applications due to their biological activity . They act as biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal , antithrombotic, anti-inflammatories, and antiproliferative agents . Triazolopyridines act as inhibitors of mitogen-activated protein (MAP) kinases or growth hormone secretagogues and antithrombotic agents .
2. Synthesis of Novel Compounds Triazolopyridines can be synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds can be achieved by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction .
3. Crystal Structure Analysis The compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c with a = 15.1413 (12), b = 6.9179 (4), c = 13.0938 (8) Å, β = 105.102 (6)°, V = 1324.16 (16)Å 3, Z = 4, and R = 0.0337 . Also compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c with a = 14.3213 (11), b = 6.9452 (4) (4), c = 12.6860 (8)Å, β = 100.265 (6)°, V = 1241.62 (14)Å 3, Z = 4, and R = 0.0561 .
4. Antimicrobial Agents Triazolopyridines, including “3-Bromo[1,2,4]triazolo[4,3-a]pyridine”, can be used as antimicrobial agents . They have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .
5. Antifungal Agents Triazolopyridines have been used as antifungal agents . They are included in the class of antifungals due to their safety profile and excellent therapeutic index .
6. Inhibitors of Mitogen-Activated Protein (MAP) Kinases Triazolopyridines act as inhibitors of mitogen-activated protein (MAP) kinases . They have significant and specific pharmacological activity in CDK2/cyclin A inhibition .
7. Antidiabetic Agents Triazolopyridines, including “3-Bromo[1,2,4]triazolo[4,3-a]pyridine”, have been used as antidiabetic agents . They are included in the class of antidiabetics due to their safety profile and excellent therapeutic index .
8. Antiplatelet Agents Triazolopyridines have been used as antiplatelet agents . They are included in the class of antiplatelet drugs due to their safety profile and excellent therapeutic index .
9. Antimalarial Agents Triazolopyridines have been used as antimalarial agents . They are included in the class of antimalarials due to their safety profile and excellent therapeutic index .
10. Antitubercular Agents Triazolopyridines have been used as antitubercular agents . They are included in the class of antitubercular drugs due to their safety profile and excellent therapeutic index .
11. Anticonvulsant Agents Triazolopyridines have been used as anticonvulsant agents . They are included in the class of anticonvulsants due to their safety profile and excellent therapeutic index .
12. Enzyme Inhibitors Triazolopyridines act as enzyme inhibitors . They have significant and specific pharmacological activity in carbonic anhydrase inhibition, cholinesterase inhibition, alkaline phosphatase inhibition, anti-lipase activity, and aromatase inhibition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKHADJFZUWNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483056 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
4922-68-3 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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